molecular formula C15H23NO B411708 N-(4-butylphenyl)-3-methylbutanamide

N-(4-butylphenyl)-3-methylbutanamide

Cat. No.: B411708
M. Wt: 233.35g/mol
InChI Key: QFHRERQUJXHXNQ-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-3-methylbutanamide is a synthetic amide derivative characterized by a 3-methylbutanamide backbone linked to a 4-butylphenyl group. The 4-butylphenyl moiety likely influences lipophilicity and receptor binding, while the methyl group on the butanamide chain affects steric hindrance and metabolic stability.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35g/mol

IUPAC Name

N-(4-butylphenyl)-3-methylbutanamide

InChI

InChI=1S/C15H23NO/c1-4-5-6-13-7-9-14(10-8-13)16-15(17)11-12(2)3/h7-10,12H,4-6,11H2,1-3H3,(H,16,17)

InChI Key

QFHRERQUJXHXNQ-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC(C)C

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Name Substituents on Phenyl Ring Methyl Position Molecular Weight Synthesis Yield Physical State Reference
N-(4-butylphenyl)-3-methylbutanamide (Target) 4-butylphenyl 3-methyl ~247.35* N/A N/A Inferred
N-(4-butylphenyl)-2-methylbutanamide 4-butylphenyl 2-methyl 233.35 N/A Solid
2-(Acetylthio)-N-(3’,4’-dichlorophenyl)-3-methylbutanamide 3’,4’-dichlorophenyl 3-methyl Calculated: 316.8 69% White solid
2-(Acetylthio)-N-(4’-methoxyphenyl)-3-methylbutanamide 4’-methoxyphenyl 3-methyl Calculated: 279.3 92% White solid
(S)-2-(4-chlorophenyl)-N-(5-fluorothiazol-2-yl)-3-methylbutanamide (CFMB) 4-chlorophenyl + fluorothiazolyl 3-methyl N/A N/A N/A

*Estimated based on structural similarity.

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in CFMB or dichlorophenyl in compound 115 ) enhance electrophilicity, which may improve receptor binding but reduce metabolic stability. Conversely, electron-donating groups (e.g., methoxy in compound 116 ) increase lipophilicity.

Key Observations :

  • Reaction Efficiency : Yields vary significantly with substituents. Methoxyphenyl derivatives (92%) are synthesized more efficiently than dichlorophenyl analogs (69%), likely due to reduced steric or electronic hindrance .
  • Analytical Rigor : All compounds in and were validated via $^1$H NMR, $^{13}$C NMR, and HRMS, ensuring structural fidelity .

Key Observations :

  • GPR43 Agonism : CFMB’s 3-methylbutanamide structure is critical for GPR43 binding, as demonstrated by its significant stimulation of glucagon-like peptide-1 (GLP-1) secretion in vitro (P < 0.05) .

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